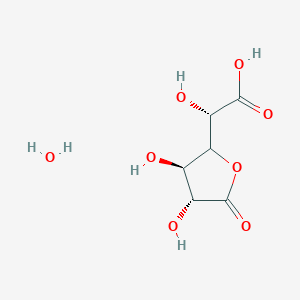

D-Saccharic acid 1,4-lactone monohydrate

Übersicht

Beschreibung

D-Saccharinsäure-1,4-lacton (Hydrat) ist ein potenter Inhibitor des Enzyms β-Glucuronidase. Es wird häufig in der wissenschaftlichen Forschung verwendet, da es die β-Glucuronidase hemmen kann, ein Enzym, das am Stoffwechsel komplexer Kohlenhydrate beteiligt ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

D-Saccharinsäure-1,4-lacton (Hydrat) wird typischerweise durch Oxidation von D-Glucose oder D-Glucuronsäure synthetisiert. Der Prozess beinhaltet die Verwendung starker Oxidationsmittel wie Salpetersäure oder Kaliumpermanganat unter kontrollierten Bedingungen . Die Reaktion wird gefolgt von einer Lactonisierung, um die Lactonringstruktur zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von D-Saccharinsäure-1,4-lacton (Hydrat) beinhaltet oft mikrobielle Fermentation. Spezifische Mikroorganismen, wie bestimmte Stämme von Pilzen oder Hefen, werden zur Fermentation von Glucose verwendet und produzieren Glucarsäure. Diese wird dann mit einer Base behandelt, um das Lacton zu bilden, das anschließend aus der Lösung kristallisiert wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

D-Saccharinsäure-1,4-lacton (Hydrat) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann weiter oxidiert werden, um verschiedene Derivate zu produzieren.

Reduktion: Der Lactonring kann reduziert werden, um das entsprechende Diol zu bilden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Salpetersäure und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile können unter sauren oder basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Glucarsäurederivate, Diole und substituierte Lactone .

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

D-Saccharic acid 1,4-lactone monohydrate has been primarily utilized in biochemical research due to its ability to inhibit β-glucuronidase activity. This enzyme is involved in the metabolism of various compounds, including drugs and xenobiotics. The inhibition of β-glucuronidase can enhance the bioavailability of certain therapeutic agents by preventing their premature metabolism.

Key Findings:

- β-Glucuronidase Inhibition: The compound exhibits an IC50 value of approximately 48.4 μM, demonstrating its potency as a β-glucuronidase inhibitor . This property is critical in pharmacokinetics, particularly for drugs that undergo glucuronidation.

- Buffer Component: It is often used in phosphate buffer solutions to block incidental β-glucuronidase activity during enzymatic assays, thereby preserving the integrity of the experimental results .

Pharmaceutical Development

In pharmaceutical research, this compound serves as a standard for developing novel inhibitors targeting β-glucuronidase. Its structural properties and inhibitory effects make it a valuable tool in drug formulation and testing.

Applications in Drug Formulation:

- Enhancing Drug Efficacy: By inhibiting β-glucuronidase, this lactone can potentially increase the efficacy of drugs that are substrates for this enzyme. This is particularly relevant for anticancer drugs that need to maintain higher systemic concentrations .

- Research on Carcinogens: Studies have also indicated its utility in identifying chemical carcinogens by examining the effects of glucuronidation on various compounds .

Antioxidant and Anti-inflammatory Properties

Emerging research highlights the antioxidant and anti-inflammatory properties of this compound. These attributes suggest potential applications in nutraceuticals and functional foods.

Potential Health Benefits:

- Antioxidant Activity: The compound may contribute to reducing oxidative stress within biological systems, which is linked to various chronic diseases.

- Anti-inflammatory Effects: Its role in modulating inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Insights

Several studies have documented the applications of this compound across different fields:

Wirkmechanismus

D-Saccharic Acid 1,4-lactone (hydrate) exerts its effects primarily through the inhibition of β-glucuronidase. This enzyme is responsible for the hydrolysis of glucuronides, which are involved in the detoxification of various substances in the body. By inhibiting β-glucuronidase, D-Saccharic Acid 1,4-lactone (hydrate) prevents the breakdown of glucuronides, thereby enhancing the detoxification process . Additionally, it may inhibit the deglycosylation of excitatory amino acid transporters and peptide transporters .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

D-Glucaro-1,4-lacton: Ein anderer Name für D-Saccharinsäure-1,4-lacton (Hydrat).

D-Saccharolacton: Eine ähnliche Verbindung mit vergleichbaren inhibitorischen Eigenschaften.

Einzigartigkeit

D-Saccharinsäure-1,4-lacton (Hydrat) ist einzigartig aufgrund seiner starken Hemmung der β-Glucuronidase und seiner breiten Palette von biologischen Aktivitäten. Seine Fähigkeit als Standardmittel bei der Entwicklung neuer Inhibitoren zu dienen, unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

D-Saccharic acid 1,4-lactone monohydrate (DSL) is a derivative of D-glucaric acid and has garnered attention for its diverse biological activities, particularly as a beta-glucuronidase inhibitor . This compound exhibits significant potential in various therapeutic applications, including antioxidant , anticarcinogenic , and detoxifying properties . This article provides a detailed overview of its biological activity, supported by research findings and case studies.

DSL primarily functions as an inhibitor of beta-glucuronidase, an enzyme involved in the metabolism of glucuronides. By inhibiting this enzyme, DSL can modulate various biochemical pathways that are implicated in oxidative stress and inflammation, which are critical factors in many diseases.

- Beta-Glucuronidase Inhibition : DSL has an IC50 value of approximately 45 µM for human beta-glucuronidase, demonstrating its effectiveness as an inhibitor .

- Antioxidant Activity : DSL protects cells from oxidative damage by maintaining mitochondrial integrity and modulating apoptotic pathways .

Protective Effects Against Oxidative Stress

A study investigated the protective role of DSL against tertiary butyl hydroperoxide (TBHP)-induced cytotoxicity in murine hepatocytes. The results indicated that DSL significantly counteracted TBHP-induced oxidative stress by:

- Preventing cell death through mitochondrial-dependent pathways.

- Restoring mitochondrial membrane potential and reducing cytochrome c release into the cytosol .

Anti-Diabetic Properties

DSL has been shown to ameliorate complications associated with diabetes. In alloxan-induced diabetic rats, DSL:

- Reduced hyperglycemia and restored normal levels of serum alkaline phosphatase (ALP) and alanine aminotransferase (ALT).

- Inhibited pancreatic beta-cell apoptosis by modulating both extrinsic and intrinsic apoptotic pathways .

The following table summarizes key findings from studies on DSL's effects in diabetic models:

Case Studies

- Hepatoprotective Effects : In a study involving murine hepatocytes, DSL demonstrated significant protective effects against TBHP-induced cytotoxicity, highlighting its potential for liver protection during oxidative stress conditions .

- Diabetes Management : In diabetic rat models, DSL effectively mitigated oxidative stress-related complications by preserving pancreatic function and preventing apoptosis in beta-cells, thus suggesting its utility as a dietary supplement for diabetes management .

- Renal Protection : Another study indicated that DSL could protect against kidney damage in diabetic rats by restoring intracellular antioxidant defenses and modulating inflammatory responses .

Eigenschaften

IUPAC Name |

(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2/t1-,2-,3+,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFKVZHSFSFLPU-QGBSHYGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(=O)OC1C(C(=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.